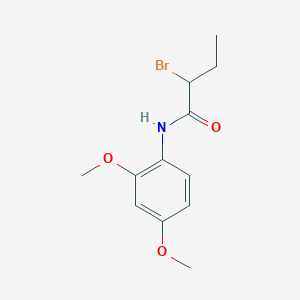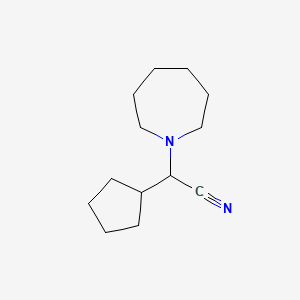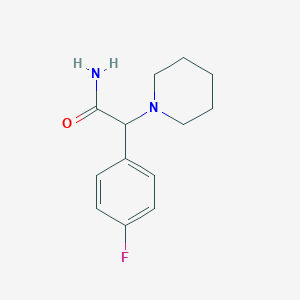
2-bromo-N-(2,4-dimethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a dimethoxyphenyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide typically involves the bromination of N-(2,4-dimethoxyphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Reduction Reactions: Products include primary amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and research context .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
- 2-Bromo-N-(2-methylphenyl)butanamide
Comparison:
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide: Similar in structure but with a different position of the methoxy groups, leading to variations in reactivity and binding properties.
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide: Contains chlorine atoms instead of methoxy groups, resulting in different electronic and steric effects.
- 2-Bromo-N-(2-methylphenyl)butanamide: The presence of a methyl group instead of methoxy groups affects the compound’s hydrophobicity and reactivity .
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide stands out due to its unique combination of bromine and dimethoxyphenyl groups, which confer specific chemical and biological properties that are valuable in various research applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-6-5-8(16-2)7-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRQMNNMAFQPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine](/img/structure/B1293012.png)
![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)


